molecular formula C12H11NO B2368568 1-[3-(1H-pyrrol-1-yl)phenyl]ethanone CAS No. 154559-69-0

1-[3-(1H-pyrrol-1-yl)phenyl]ethanone

Cat. No.: B2368568
CAS No.: 154559-69-0
M. Wt: 185.226
InChI Key: YCPWTIWLOFQEJJ-UHFFFAOYSA-N
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Description

1-[3-(1H-pyrrol-1-yl)phenyl]ethanone is an organic compound that features a pyrrole ring attached to a phenyl group, which is further connected to an ethanone moiety. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1H-pyrrol-1-yl)phenyl]ethanone can be achieved through various methods. One common approach involves the reaction of 3-bromoacetophenone with pyrrole in the presence of a base, such as potassium carbonate, under reflux conditions. This method ensures the formation of the desired product with good yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(1H-pyrrol-1-yl)phenyl]ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[3-(1H-pyrrol-1-yl)phenyl]ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(1H-pyrrol-1-yl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: 1-[3-(1H-pyrrol-1-yl)phenyl]ethanone is unique due to its specific arrangement of the pyrrole and phenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(3-pyrrol-1-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-10(14)11-5-4-6-12(9-11)13-7-2-3-8-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPWTIWLOFQEJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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